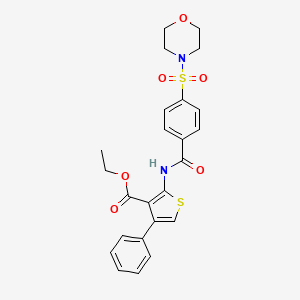

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzamides and thiophenes are both important classes of organic compounds with a wide range of applications, particularly in the field of medicinal chemistry. Benzamides can be synthesized through direct condensation of carboxylic acids and amines , while thiophenes can be synthesized through various methods, including cyclization reactions .

Synthesis Analysis

The synthesis of benzamides can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . For thiophenes, one common method involves the cyclization of 1,4-diketones .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .Chemical Reactions Analysis

The chemical reactions of benzamides and thiophenes can vary widely depending on the specific substituents present on the molecules. For example, benzamides can undergo various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, density, solubility, and spectral data .Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Chemical Reactivity The synthesis and chemical reactivity of compounds structurally related to Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiophene-3-carboxylate have been explored in the context of creating bioactive molecules and developing new synthetic methodologies. For example, Aryl Alkyl Ketones in a One-Pot Gewald Synthesis of 2-Aminothiophenes demonstrates the utility of morpholine in facilitating the synthesis of thiophene derivatives, which are crucial intermediates for various pharmaceuticals and agrochemicals (Tormyshev et al., 2006).

Biological Activities Compounds with morpholine rings and thiophene cores often exhibit significant biological activities. For instance, derivatives synthesized from ethyl 2-aminothiophene-3-carboxylates have been evaluated for their inhibitory activity toward human leukocyte elastase, an enzyme implicated in various inflammatory diseases, demonstrating the potential of such compounds in therapeutic applications (Gütschow et al., 1999).

Material Science and Photophysical Properties In material science, the synthesis and characterization of thiophene-based compounds contribute to the development of novel materials with unique photophysical properties. The study on Tandem Photoarylation-Photoisomerization of Halothiazoles reveals the synthesis and photophysical properties of ethyl 2-arylthiazole-5-carboxylates, which could be relevant for the development of new photoluminescent materials or photochemical sensors (Amati et al., 2010).

Antimicrobial Applications The antimicrobial properties of novel quinazoline and thiophene derivatives highlight the potential of these compounds in addressing the need for new antimicrobial agents. Research into Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents demonstrates the application of related compounds in combating microbial resistance, showcasing the potential health benefits of structurally related molecules (Desai et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6S2/c1-2-32-24(28)21-20(17-6-4-3-5-7-17)16-33-23(21)25-22(27)18-8-10-19(11-9-18)34(29,30)26-12-14-31-15-13-26/h3-11,16H,2,12-15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTWPIDPTPYCKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2955463.png)

![[2-(4-Ethoxyphenyl)ethenyl]boronic acid](/img/structure/B2955467.png)

![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-leucine](/img/structure/B2955470.png)

![2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2955471.png)

![N-(2,4-dimethoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2955478.png)

![4-(4-bromophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2955479.png)